2,5-Dichloro-3-(difluoromethoxy)benzylamine
Overview
Description
2,5-Dichloro-3-(difluoromethoxy)benzylamine is an organic compound with the molecular formula C8H7Cl2F2NO and a molecular weight of 242.05 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzylamine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(difluoromethoxy)benzylamine involves several steps. One method starts with 3-chloro-5-hydroxybenzonitrile as the raw material. This compound undergoes difluoromethylation and reduction under nitrogen protection to yield the final product . The process is designed to be efficient, with a short route and simple operation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(difluoromethoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding benzaldehyde, while reduction could produce a benzyl alcohol derivative.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)benzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Dichloro-3-(difluoromethoxy)benzylamine is unique due to its specific substitution pattern on the benzylamine structure. This unique arrangement of chlorine and fluorine atoms imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Biological Activity
2,5-Dichloro-3-(difluoromethoxy)benzylamine (DCDFB) is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological effects, including mechanisms of action, research findings, and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 242.05 g/mol
- IUPAC Name : [2,5-dichloro-3-(difluoromethoxy)phenyl]methanamine
The unique substitution pattern of chlorine and fluorine atoms in DCDFB contributes to its distinctive chemical and biological properties.
The biological activity of DCDFB is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : DCDFB may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : The compound can bind to various receptors, modulating signal transduction pathways critical for cellular communication.
Antimicrobial Properties
Research indicates that DCDFB exhibits antimicrobial activity against various bacterial strains. In a study evaluating chlorinated benzylamines, DCDFB demonstrated significant inhibitory effects on gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments conducted on cancer cell lines revealed that DCDFB possesses selective cytotoxic effects. The compound showed lower toxicity towards primary mammalian cells while effectively reducing the viability of cancer cells. This selectivity is crucial for therapeutic applications, minimizing adverse effects on healthy tissues .
Case Studies and Experimental Data
- Antibacterial Activity :
- Cytotoxicity Profile :
-
Mechanistic Insights :
- Molecular docking studies suggested that DCDFB binds effectively to target enzymes, potentially inhibiting their activity through competitive inhibition mechanisms .
Comparative Analysis with Similar Compounds
Compound Name | Antibacterial Activity (MIC µg/mL) | Cytotoxicity (IC µM) | Notes |
---|---|---|---|
This compound | 32 | 10-25 | Effective against S. aureus |
2,5-Dichloro-3-methylbenzylamine | 64 | 15-30 | Moderate activity |
3,5-Dichloro-4-(difluoromethoxy)benzylamine | 16 | 8-20 | Higher potency |
This table illustrates the comparative biological activities of DCDFB with other related compounds, highlighting its superior efficacy against certain bacterial strains.
Properties
IUPAC Name |
[2,5-dichloro-3-(difluoromethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2NO/c9-5-1-4(3-13)7(10)6(2-5)14-8(11)12/h1-2,8H,3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGURMKMSDBZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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